Method: A rapid liquid–liquid extraction-gas chromatography–mass spectrometry (LLE-GC–MS) method was developed for effective determination of MHO in fruit.
Results: Real samples of tomato cultivar fruit were analyzed and RSD of biological replicates varied in the range of 2.01% to 12.59%.
Results: The outcome of this application is the creation of a datafile that can be used in process simulators.
5-Methyl-2-heptene is an organic compound with the molecular formula and a molecular weight of 112.22 g/mol. It is classified as an alkene, characterized by the presence of a carbon-carbon double bond. This compound can exist in multiple isomeric forms, including cis and trans configurations, which differ in the spatial arrangement of groups around the double bond. The structural formula can be represented as:
textCH3 |CH3-CH2-CH=CH-CH2-CH3
5-Methyl-2-heptene is a colorless to pale yellow liquid at room temperature and is known for its flammability and potential health hazards upon exposure. It is typically produced through various synthesis methods and has applications in chemical synthesis and research.
As with most organic solvents, 5-methyl-2-heptene is likely flammable and may pose inhalation hazards. Specific data on its toxicity is not readily available. However, it is advisable to handle it with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood in a well-ventilated area [].
These reactions are essential for producing various derivatives that have further applications in organic chemistry.
5-Methyl-2-heptene can be synthesized through several methods:
5-Methyl-2-heptene has several applications:
Several compounds share structural similarities with 5-methyl-2-heptene, each possessing unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
6-Methyl-5-hepten-2-one | Contains a ketone functional group; different reactivity profile. | |
3-Methyl-1-pentene | Shorter chain; more reactive due to terminal double bond. | |
4-Methyl-1-pentene | Similar structure but different position of double bond; used in polymer synthesis. |
The uniqueness of 5-methyl-2-heptene lies in its specific carbon skeleton and position of the double bond, which influences its reactivity and applications compared to these similar compounds.
Flammable;Health Hazard